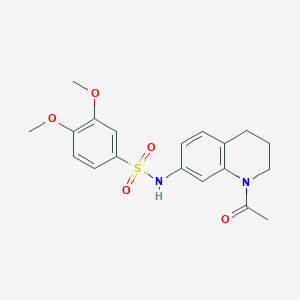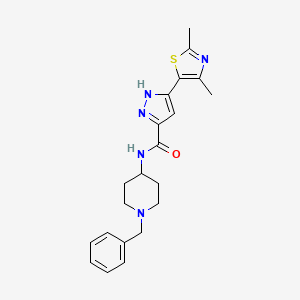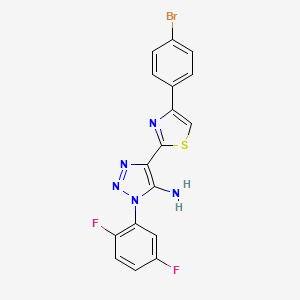![molecular formula C12H8N2O5 B3008313 (E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate CAS No. 303987-12-4](/img/structure/B3008313.png)
(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate, also known as 3-nitrophenyl-2-furoate, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that can be synthesized in the laboratory with relative ease. It has been used in a variety of scientific applications such as drug synthesis, medicinal chemistry, and as a fluorescent probe for the detection of metal ions.
Scientific Research Applications
Antimycobacterial Agents
- Research Context : A study by Mori et al. (2022) discusses the antimycobacterial properties of 5-phenyl-furan-2-carboxylic acids, which are promising in interfering with iron homeostasis in mycobacteria. This research focuses on a fluorinated ester derivative, highlighting the potential of similar compounds, like (E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate, in antimycobacterial applications (Mori et al., 2022).
Photophysical Properties and Charge Transfer
- Research Findings : A study by Kumari et al. (2017) explores the solvatochromic effects on absorption and fluorescence spectra of chalcone derivatives, including compounds similar to this compound. This research highlights the potential of such compounds in studying intramolecular charge transfer and photophysical properties (Kumari et al., 2017).
Maillard Reaction Products
- Study Overview : Hofmann (1998) investigates the formation of colored compounds through the Maillard reaction, involving furan-2-carboxaldehyde and amino acids. This research indicates the potential of furan-2-carboxaldehyde derivatives, similar to this compound, in understanding the Maillard reaction and the creation of colorants (Hofmann, 1998).
Antimicrobial Activities
- Research Insights : Dias et al. (2015) synthesized a new carboxylic acid compound closely related to this compound, showing significant in vitro antimicrobial activities against various fungi and bacteria. This study underlines the potential of such compounds in antimicrobial research (Dias et al., 2015).
Synthesis and Application in Aniline Derivatives
- Study Findings : Padwa et al. (1997) describe the synthesis process of aniline derivatives from compounds like 5-Amino-2-furancarboxylic acid methyl ester. Their findings suggest potential applications of similar compounds, like this compound, in the synthesis of aniline derivatives (Padwa et al., 1997).
Antibacterial Properties of Analogues
- Research Context : Hassan et al. (2020) synthesized Nitrofurantoin® analogues, which include furan and pyrazole scaffolds, for evaluating antibacterial properties. This research provides insight into the potential antibacterial applications of similar compounds, like this compound (Hassan et al., 2020).
properties
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-12(11-5-2-6-18-11)19-13-8-9-3-1-4-10(7-9)14(16)17/h1-8H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVVHPRFQZHIQJ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3008237.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)

![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)
![2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3008245.png)
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B3008248.png)
![Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate](/img/structure/B3008249.png)
![N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide](/img/structure/B3008251.png)
![3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008253.png)